4-(trans-4-Pentylcyclohexyl)phenol

Description

Overview of Phenolic Liquid Crystal Intermediates

Phenolic liquid crystal intermediates are foundational chemicals used in the manufacturing of liquid crystals. alfa-chemistry.com These compounds are essential for creating the mesophases—a state of matter between a conventional liquid and a solid crystal—that are characteristic of liquid crystals. alfa-chemistry.comcleanenergywiki.orgwikipedia.org The specific molecular architecture of these intermediates, often featuring rigid cores and flexible terminal groups, dictates the physical properties of the final liquid crystal product, such as its temperature range, viscosity, and optical anisotropy. datainsightsmarket.comwhiterose.ac.uk

The versatility of phenol-based intermediates has led to their use in a wide array of display technologies, including twisted nematic (TN), super-twisted nematic (STN), and thin-film transistor (TFT) liquid crystal displays (LCDs). alfa-chemistry.com The continuous development of these intermediates is driven by the need for materials with enhanced thermal stability, faster response times, and improved optical performance to meet the demands of next-generation electronics. alfa-chemistry.comdatainsightsmarket.com

Significance of 4-(trans-4-Pentylcyclohexyl)phenol (B2773978) (5PCO) within Liquid Crystalline Systems

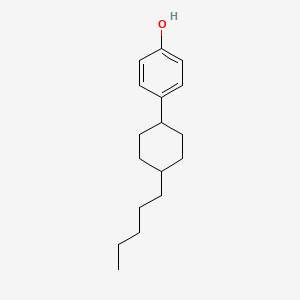

Within the family of cyclohexyl-phenol derivatives, this compound, commonly abbreviated as 5PCO or PCH5-Phenol, holds a position of considerable importance. whiterose.ac.uk Its specific structure, featuring a pentyl chain attached to a cyclohexane (B81311) ring which is in turn bonded to a phenol (B47542) group, imparts desirable properties for its use as a liquid crystal intermediate. xhtechgroup.comchemspider.comnih.gov The trans configuration of the substituents on the cyclohexyl ring is crucial for maintaining a linear, rod-like molecular shape, a key factor for achieving liquid crystallinity. nih.gov

5PCO serves as a vital building block in the synthesis of more complex liquid crystal molecules. xhtechgroup.compsu.educore.ac.uk Its phenolic hydroxyl group provides a reactive site for further chemical modification, allowing for the attachment of various functional groups to tailor the final properties of the liquid crystal. For instance, it can be esterified or etherified to create a wide range of liquid crystal materials with specific characteristics. core.ac.ukacs.org The pentyl chain contributes to the flexibility of the molecule, influencing its melting point and the stability of the liquid crystal phases. whiterose.ac.uk

The compound is a component in the formulation of nematic liquid crystal mixtures, which are characterized by molecules that have long-range orientational order but no positional order. ossila.com This property is fundamental to the operation of many LCDs, where an electric field is used to control the orientation of the liquid crystal molecules and thus modulate the passage of light. researchgate.net

Historical Context and Evolution of Phenylcyclohexane-Type Liquid Crystals

The discovery of liquid crystals dates back to 1888, when Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate (B1203000) exhibited two distinct melting points, revealing an intermediate "hazy" phase. cleanenergywiki.orguh.edu This marked the beginning of a new field of materials science. Early research focused on understanding the fundamental properties of these "mesophases." uh.edudtic.mil In 1922, Georges Friedel classified liquid crystals into three main types: nematic, smectic, and cholesteric. cleanenergywiki.orgmpg.de

For many years, liquid crystals were largely a scientific curiosity. mpg.de This changed in the 1960s with the realization of their potential for electro-optical applications, spearheaded by researchers at RCA Corporation who envisioned "TV on a wall". cleanenergywiki.org A significant breakthrough came in 1973 with the development of cyanobiphenyl-based liquid crystals by George W. Gray and his team, which paved the way for practical LCD technology. cleanenergywiki.org

Phenylcyclohexane-type liquid crystals, including derivatives of 5PCO, emerged as a crucial class of materials in the ongoing effort to improve liquid crystal performance. These compounds offered advantages such as lower viscosity and good chemical stability, which are critical for the fast response times and long operational lifetimes required in modern displays. The development of these materials has been a continuous process of synthesizing and testing new molecular structures to achieve optimal properties for an ever-expanding range of applications. alfa-chemistry.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZRBGYBYIGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002799 | |

| Record name | 4-(4-Pentylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-69-7 | |

| Record name | 4-(4-Pentylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Investigations

Single Crystal X-ray Diffraction Analysis of 4-(trans-4-Pentylcyclohexyl)phenol (B2773978)

Analysis of a single crystal of the title compound provides definitive information on its molecular and crystal structure. Data collected at a low temperature (113 K) minimizes thermal motion, allowing for a more precise determination of atomic positions and structural parameters. nih.gov

The molecular structure of this compound, with the formula C₁₇H₂₆O, consists of a phenol (B47542) group linked to a pentyl-substituted cyclohexane (B81311) ring. nih.gov The single-crystal X-ray diffraction study confirms that the substituents on the cyclohexyl ring (the phenol group and the pentyl group) are positioned at equatorial sites. nih.gov This arrangement is sterically favorable. The pentyl chain typically adopts an extended conformation to minimize intramolecular steric strain. smolecule.com The precise orientation of the phenyl, cyclohexyl, and pentyl moieties relative to one another is defined by specific torsional angles, which are determined from the crystallographic data. nih.gov

In the crystalline state, molecules of this compound pack in a highly ordered fashion. The crystal structure belongs to the monoclinic system. nih.gov The fundamental repeating unit of the crystal, known as the unit cell, contains four molecules (Z = 4). nih.gov Detailed parameters of the unit cell were determined with high precision. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₆O |

| Formula Weight | 246.38 |

| Crystal System | Monoclinic |

| Temperature | 113 K |

| Wavelength | Mo Kα radiation |

| a (Å) | 21.002 (4) |

| b (Å) | 5.3281 (11) |

| c (Å) | 13.389 (3) |

| β (°) | 105.87 (3) |

| Volume (ų) | 1441.2 (5) |

| Z (molecules/cell) | 4 |

Data sourced from reference nih.gov.

The packing of molecules within the crystal is significantly influenced by hydrogen bonding. The hydroxyl (-OH) group of the phenol moiety acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule serves as an acceptor. This results in the formation of O—H⋯O hydrogen bonds. nih.gov These interactions link the molecules together, forming infinite chains that propagate along the smolecule.com crystallographic direction, playing a crucial role in the stabilization of the crystal structure. nih.gov

A notable feature of the crystal structure of this compound is the presence of disorder. The hydrogen atom of the hydroxyl (O—H) group was found to be disordered, occupying two distinct positions with equal probability (equal occupancy). nih.gov This means that within the crystal lattice, the proton is statistically distributed between two potential sites in the O—H⋯O hydrogen bond. This phenomenon is not uncommon in crystal structures where hydrogen atoms can participate in bonding in slightly different but energetically similar ways.

Conformational Analysis of the Cyclohexyl Ring and Pentyl Chain

The flexibility of the cyclohexyl ring and the pentyl chain allows for various possible conformations; however, X-ray diffraction reveals the lowest energy conformations adopted in the crystalline state.

The conformational analysis confirms that the cyclohexyl ring adopts a stable chair conformation. nih.gov This is the most thermodynamically favorable conformation for cyclohexane rings as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering the C-H bonds. smolecule.com In the structure of this compound, the bulky phenol and pentyl groups are attached to the ring at positions 1 and 4. The X-ray data shows that both of these large substituents occupy equatorial positions on the chair-shaped ring. nih.gov This trans-diequatorial arrangement is highly favored as it minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either bulky group were in an axial position. smolecule.com

Rotational Isomerism and Preferred Conformations of the Pentyl Chain

The flexible pentyl chain of PCHP can adopt various conformations due to rotation around its carbon-carbon single bonds. However, in the crystalline state, a specific conformation is favored to optimize packing efficiency and intermolecular interactions.

Comparison with Related Cyclohexyl-Phenol and Benzonitrile (B105546) Analogues

To understand the role of different functional groups on the solid-state properties, it is insightful to compare PCHP with its analogues, particularly those where the terminal hydroxyl group is replaced by a cyano group, such as 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).

Influence of Terminal Groups on Crystal Packing

The nature of the terminal group plays a crucial role in dictating the crystal packing arrangement through different non-covalent interactions. frontiersin.orgnih.govresearchgate.net In PCHP, the hydroxyl group acts as a hydrogen bond donor and acceptor, leading to the formation of strong O—H⋯O hydrogen-bonded chains. nih.gov This is a dominant directional force in its crystal packing.

In contrast, the benzonitrile analogue, PCH5, lacks the hydrogen-bonding capability of the phenol. Instead, the linear and polar cyano group influences packing through dipole-dipole interactions and C-H···N contacts. This difference in primary intermolecular interactions leads to distinct packing motifs between the phenol and benzonitrile derivatives. The replacement of the hydroxyl group with a cyano group can significantly alter the melting point and mesophase behavior in liquid crystals, highlighting the profound impact of the terminal functionality.

Structure-Property Relationships in Crystalline Phases

The terminal group directly influences the thermal stability and the type of mesophases observed. For instance, the strong hydrogen bonding in PCHP contributes to a higher melting point compared to analogues with weaker intermolecular forces. The introduction of different terminal groups, such as a cyano group in PCH5, can lead to the emergence of nematic or smectic liquid crystal phases. soton.ac.ukresearchgate.net The length of the alkyl chain also plays a vital role; for example, increasing the chain length can affect the smectic thermal stability. soton.ac.uk These structure-property relationships are fundamental to the design of new materials with tailored properties for specific applications. acs.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is a primary tool for calculating the fundamental electronic properties of molecules like 4-(trans-4-Pentylcyclohexyl)phenol (B2773978).

Calculation of Dipole Moments and Polarizability

The dipole moment and polarizability are critical electronic properties that dictate the intermolecular interactions and the response of a molecule to an external electric field. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine these properties with considerable accuracy. imist.maalljournals.cn The dipole moment reflects the asymmetry in the molecular charge distribution, while polarizability describes the ease with which the electron cloud can be distorted by an electric field. imist.mansf.gov

For molecules in the PCH (pentylcyclohexyl) family, substituents on the phenyl ring significantly influence these properties. While specific DFT calculations for this compound are not widely published, studies on its close analogs provide valuable data. For instance, substituting the phenol's hydroxyl group with a cyano (-CN) or fluoro (-F) group alters the electronic characteristics substantially. The strong electron-withdrawing nature of the cyano group in 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) leads to a high molecular polarizability. In contrast, the fluoro-substituted analog exhibits moderate polarizability. The hydroxyl group of the phenol (B47542), being a moderately activating group, is expected to result in dipole moment and polarizability values that are distinct from its cyano and fluoro analogs, primarily due to its capacity for hydrogen bonding.

Table 1: Comparative Polarizability of PCH Analogs

| Compound | Substituent Group | Calculated Polarizability (a.u.) | Key Electronic Feature |

|---|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene | -F | 273.2 | Moderate electronegativity and polarizability. |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | -CN | 305.9 | Strongly electron-withdrawing, enhancing polarizability. |

| This compound | -OH | Not available | Electron-donating, capable of hydrogen bonding. |

Electronic Structure and Molecular Orbitals

DFT is instrumental in mapping the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpsat.org The energies and spatial distributions of these frontier orbitals are fundamental to understanding a molecule's chemical reactivity and its optical properties. unal.edu.coresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. ijpsat.org

For this compound, the electronic structure is characterized by contributions from its three main fragments: the phenol ring, the cyclohexyl ring, and the pentyl chain.

HOMO : The highest occupied molecular orbital is typically localized on the electron-rich phenol ring, which acts as the primary electron-donating part of the molecule.

LUMO : The lowest unoccupied molecular orbital is generally distributed across the aromatic π-system of the phenyl ring.

Alkyl Groups : The cyclohexyl and pentyl groups are composed of σ-bonds and primarily contribute to the molecule's steric bulk and conformational flexibility, having less involvement in the frontier orbitals that dictate electronic transitions.

Analysis of these orbitals helps in predicting the nature of electronic excitations, which are crucial for applications in optical materials. unal.edu.co

Table 2: Conceptual Frontier Orbital Analysis

| Molecular Orbital | Expected Primary Localization | Associated Properties |

|---|---|---|

| HOMO | Phenol Ring | Electron-donating capability, susceptibility to electrophilic attack. |

| LUMO | Phenyl Ring (π* system) | Electron-accepting capability, related to electron affinity. |

| HOMO-LUMO Gap | Entire Molecule | Chemical stability, energy of lowest electronic excitation. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering detailed insights into the dynamics and intermolecular organization in condensed phases. bris.ac.uk

Prediction of Mesomorphic Behavior

MD simulations can effectively predict the formation of liquid crystal phases (mesophases) by simulating a system of molecules at different temperatures and observing the emergence of long-range orientational order. researchgate.net For analogs like PCH5 and CCH5, simulations have successfully distinguished between the isotropic liquid and the nematic mesophase. researchgate.net By analyzing radial and orientational distribution functions, these simulations can characterize the microscopic structure, such as the distinct antiparallel arrangement of neighboring molecules. researchgate.net The results from these simulations are often validated by comparing predicted phase transition temperatures with experimental data obtained from methods like Differential Scanning Calorimetry (DSC). researchgate.netacs.org

Force Field Development for Liquid Crystal Systems

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and functions describing the potential energy of the system. uiuc.edutandfonline.com For complex molecules like liquid crystals, specialized force fields are often required. nih.gov The development of a "Liquid Crystal Force Field" (LCFF) has been described, where parameters from established force fields like AMBER and OPLS-AA are combined and refined using quantum mechanical calculations. researchgate.net Another relevant force field is the Transferable Potentials for Phase Equilibria (TraPPE), which uses a united-atom approach for alkyl groups to efficiently and accurately predict phase equilibria. umn.edumdpi.com

A force field for this compound must accurately model several key features:

Bonded Interactions : Potentials for bond stretching, angle bending, and dihedral torsions, especially the torsional potential for the flexible pentyl chain.

Non-Bonded Interactions : Lennard-Jones potentials to describe van der Waals forces and Coulombic terms to handle electrostatic interactions.

Specific Interactions : A crucial aspect for the phenol derivative would be the accurate representation of the hydroxyl group and its ability to form hydrogen bonds, which significantly influences bulk properties.

Table 3: Typical Force Field Components for PCH Systems

| Interaction Type | Potential Function | Purpose |

|---|---|---|

| Bond Stretching | Harmonic | Models the energy cost of stretching or compressing a covalent bond. uiuc.edu |

| Angle Bending | Harmonic | Models the energy cost of deforming a bond angle from its equilibrium value. uiuc.edu |

| Dihedral Torsions | Periodic (e.g., Ryckaert-Bellemans) | Models the energy barrier for rotation around a bond, crucial for alkyl chain conformation. researchgate.net |

| Non-Bonded (van der Waals) | Lennard-Jones | Describes short-range repulsive and long-range attractive dispersion forces. umn.edu |

| Non-Bonded (Electrostatic) | Coulomb's Law | Describes interactions between atomic partial charges. umn.edu |

Compound List

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound and related phenolic compounds, these models are instrumental in predicting behavior and guiding the synthesis of new materials. insilico.euijsmr.in QSAR studies on phenols often reveal that their activity, such as toxicity or neuroprotection, is governed by a combination of lipophilicity, molecular shape, and electronic properties. ijsmr.innih.gov

QSPR models are widely employed to estimate the physicochemical properties of compounds like this compound, which is crucial for applications such as liquid crystals. These models use calculated molecular descriptors to predict properties that can be challenging or time-consuming to measure experimentally.

Key predicted parameters for this class of compounds include:

Hydrophobicity: Often represented as the logarithm of the 1-octanol/water partition coefficient (log K_ow or logP), hydrophobicity is a critical descriptor in QSAR models for predicting the toxicity of phenols. ajrconline.org

Phase Transition Temperatures: For liquid crystal applications, the temperatures of phase transitions (e.g., crystal-to-nematic) are paramount. QSAR models can correlate a compound's molecular geometry, such as its length-to-width ratio, with these transition temperatures. For instance, in analogs like 4-(trans-4-Heptylcyclohexyl)phenol, models show that increasing the alkyl chain length enhances nematic stability.

Thermodynamic Properties: Group contribution methods, a type of QSPR, can estimate thermodynamic data such as the enthalpy of vaporization (ΔH_V) at standard conditions and at the boiling point. acs.orgresearchgate.net

Biological Activity: QSAR models, often built using machine learning algorithms like deep neural networks, can predict the biological effects of phenols, such as their cytotoxicity against organisms like Tetrahymena pyriformis. ijsmr.in These models identify that hydrophobic, steric, and electronic effects are key determinants of cytotoxicity. ijsmr.in

The table below summarizes the types of parameters predicted for phenolic compounds using QSPR/QSAR models.

| Predicted Parameter | Model Type/Methodology | Relevant Descriptors | Application Context |

| Toxicity (e.g., to T. pyriformis) | Multiple Linear Regression, Neural Networks | logP (hydrophobicity), LUMO energy, Steric and Electronic effects | Environmental Risk Assessment insilico.euijsmr.in |

| Phase Transition Temperature | QSAR | Molecular Aspect Ratio (length-to-width) | Liquid Crystal Design |

| Enthalpy of Vaporization | Group Contribution Method (QSPR) | Group-specific contributions | Chemical Engineering, Thermodynamics acs.orgresearchgate.net |

| Estrogen Receptor Binding | Comparative Molecular Field Analysis (CoMFA) | Steric and Electrostatic fields, Phenol indicators | Endocrine Disruption Potential nih.gov |

This table is interactive. You can sort and filter the data.

The reliability of any QSAR/QSPR model is contingent upon its validation against experimental data. insilico.eu This process involves comparing the model's predictions with measured values to assess its accuracy and predictive power. For this compound, experimental data from techniques like X-ray crystallography provides precise structural parameters that computational models aim to replicate. nih.gov

A crucial step in model development is external validation, where the model is used to predict the properties of a set of chemicals not used in its creation (the test set). ajrconline.org The statistical quality of the correlation is often expressed using parameters like the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (q²) for the test set. nih.gov For example, robust CoMFA models for predicting the estrogen receptor binding of phenols have achieved q² values of approximately 0.71, demonstrating strong predictive utility. nih.gov Similarly, QSAR models for phenol toxicity have reported high external validation statistics (Q²ext > 0.95), indicating excellent predictive capability. ajrconline.org

The table below presents a comparison of experimentally determined crystal structure data for this compound with values that computational models would seek to predict.

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Typical Focus of Computational Correlation |

| Molecular Formula | C₁₇H₂₆O | N/A (Input) |

| Molecular Weight | 246.38 | N/A (Input) |

| Cyclohexyl Ring Conformation | Chair | Energy minimization to find the most stable conformation |

| Substituent Positions | Equatorial | Prediction of lowest energy stereoisomer (trans favored) |

| Crystal System | Monoclinic | Prediction of crystal packing and lattice parameters |

| Hydrogen Bonding | O—H⋯O bonds form chains | Simulation of intermolecular forces and crystal packing |

This table is interactive. You can sort and filter the data.

Computational Studies of Isomerization and Tautomerism

Computational chemistry provides powerful methods for investigating dynamic molecular processes like isomerization and tautomerism, which are difficult to observe directly. For this compound, such studies are relevant to its synthesis, stability, and function, particularly in liquid crystal applications.

Isomerization: The most relevant form of isomerism for this compound is the cis-trans isomerization of the 1,4-disubstituted cyclohexyl ring. The trans isomer, where both the pentyl and phenol groups are in equatorial positions, is the desired stereochemistry for liquid crystal applications due to its more linear, rod-like shape. researchgate.net Synthesis procedures often yield a mixture of isomers, necessitating an isomerization step, typically under basic conditions, to convert the cis isomer to the more stable trans form.

Molecular dynamics (MD) simulations are used to study the isomerization process and its effect on material properties. researchgate.net By temporarily modifying force field parameters, such as dihedral potentials, simulations can model the phase transitions caused by isomerization reactions. researchgate.net Such studies on similar liquid crystal molecules show that the trans isomer leads to a more highly ordered nematic phase, which is critical for device performance. researchgate.net

Tautomerism: Prototropic tautomerism, involving the migration of a proton, is a key consideration for phenols. rsc.org Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). While the phenol form is overwhelmingly dominant for simple phenols, the equilibrium can be influenced by substitution and the local environment. researchgate.net

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are the primary tool for investigating the relative stabilities of tautomers. researchgate.net These methods calculate the Gibbs free energies of the different forms to determine the most stable structure. researchgate.net For related compounds, such as enaminones derived from a 4-(4-pentylcyclohexyl)phenyl scaffold, computational and spectroscopic studies have been used to establish that the molecule exists predominantly in one tautomeric form (the ketone form in that specific case) and can undergo reversible cis-trans isomerization upon UV irradiation. researchgate.net

The table below outlines the types of isomerism relevant to this compound and the computational methods used to study them.

| Phenomenon | Description | Primary Computational Method | Key Insights |

| Cis-Trans Isomerization | Interconversion between stereoisomers of the 1,4-disubstituted cyclohexane (B81311) ring. | Molecular Dynamics (MD) Simulations | The trans isomer is energetically favored and leads to higher orientational order in liquid crystal phases. researchgate.net |

| Phenol-Keto Tautomerism | Proton migration from the hydroxyl group to the aromatic ring, creating a ketone. | Density Functional Theory (DFT) | Determines the relative energetic stability of tautomers, confirming the predominance of the phenol form. rsc.orgresearchgate.net |

This table is interactive. You can sort and filter the data.

Applications in Liquid Crystal Materials and Display Technologies

Role as a Liquid Crystal Intermediate and Monomer

4-(trans-4-Pentylcyclohexyl)phenol (B2773978) is widely utilized as a foundational building block, or intermediate, for the synthesis of more complex liquid crystal molecules. arborpharmchem.com Its molecular properties are tailored for the creation of nematic liquid crystals, which are fundamental to many display technologies. arborpharmchem.com

The rigid components of the molecule, the cyclohexyl and phenol (B47542) groups, contribute to the anisotropic arrangement necessary for the formation of liquid crystal phases. arborpharmchem.com In contrast, the flexible pentyl chain helps to lower the viscosity of the material. arborpharmchem.com This reduction in viscosity is crucial for enhancing the fluidity and, consequently, the response speed of the liquid crystals to an applied electric field, a critical factor in display performance. arborpharmchem.com

The structural characteristics of molecules derived from this compound play a role in the thermal stability of the resulting liquid crystal phases. For instance, a closely related compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), which shares the same pentylcyclohexyl core, exhibits a stable nematic phase over a significant temperature range. It transitions from a crystalline solid to a nematic liquid crystal at 303 K (30°C) and from the nematic phase to an isotropic liquid at 327.6 K (54.4°C). ossila.com This provides a stable operational window for devices.

Furthermore, polymers functionalized with this compound moieties are effective in controlling the alignment of liquid crystal molecules. In a study by Yang et al., polystyrene derivatives were modified with various 4-(trans-4-alkylcyclohexyl)phenols, including the pentyl derivative. These polymers, when used as alignment layers, were shown to induce a stable and uniform vertical orientation of nematic liquid crystals. mdpi.com Good orientation stability was observed at temperatures as high as 200°C and under UV irradiation, demonstrating the robustness of these materials. mdpi.com

The properties endowed by the this compound structure are particularly beneficial for nematic liquid crystal displays, such as the widely used twisted nematic (TN) LCDs. arborpharmchem.com The combination of a stable nematic phase and a fast response time, facilitated by the molecule's structure, is essential for the performance of these displays. The ability to create high-performance liquid crystal materials suitable for LCDs is a primary application of this compound. arborpharmchem.com

While direct research detailing the specific contribution of this compound to tunable optical filters and sensors is limited, its role in creating stable, responsive nematic liquid crystals is foundational to these technologies. Liquid crystal tunable filters (LCTFs) operate by electronically controlling the wavelength of light that is transmitted. This control is achieved by manipulating the orientation of liquid crystal molecules within the device. The stable and predictable alignment of liquid crystals, which can be enhanced by materials derived from this compound, is crucial for the precise and rapid tuning required in applications like multispectral and hyperspectral imaging.

Integration into Polymer-Liquid Crystal Composites and Polymer Networks

This compound is not only used to create individual liquid crystal molecules but is also incorporated into polymer structures to form advanced composite materials and networks. These materials combine the properties of polymers with the unique optical and electro-optical characteristics of liquid crystals.

The incorporation of the this compound moiety into a polymer backbone has a discernible impact on the material's thermal properties. In the study of polystyrene derivatives, the glass transition temperature (Tg) of the polymer was found to be influenced by the length of the alkyl chain on the cyclohexylphenol side group. As the number of carbon atoms in this chain increased from four to five (butyl to pentyl), the Tg of the polymer increased from 83.8°C to 94.5°C. mdpi.com This suggests that the pentyl group contributes to a less flexible polymer chain compared to the butyl group in this specific polymer architecture.

| Alkyl Group | Number of Carbon Atoms | Glass Transition Temperature (Tg) |

|---|---|---|

| Ethyl | 2 | 87.2°C |

| Butyl | 4 | 83.8°C |

| Pentyl | 5 | 94.5°C |

Data sourced from a study on 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes. mdpi.com

Liquid Crystal Polymer Networks (LCPNs) are formed by polymerizing liquid crystal monomers to create a cross-linked network that locks in the anisotropic orientation of the liquid crystal phase. This results in robust materials with unique optical and mechanical properties. This compound serves as a key starting material for the synthesis of reactive mesogens, which are the polymerizable liquid crystal monomers required to form LCPNs.

For example, this compound can be reacted to add a polymerizable group, such as an acrylate (B77674). This transforms the molecule into a reactive mesogen that can then be polymerized, often through photoinitiation, to form a stable LCPN. The properties of the resulting network are influenced by the structure of the original liquid crystal monomer.

Influence of Molecular Structure on Mesophase Behavior

The molecular architecture of this compound is a determining factor in its liquid crystalline properties. The compound consists of a rigid core, composed of a phenol and a cyclohexane (B81311) ring, and a flexible pentyl alkyl chain. This combination of rigidity and flexibility is crucial for the formation of mesophases. The rigid cyclohexyl-phenol structure is a key contributor to the mesomorphic properties, including the formation of nematic and smectic phases atomfair.com.

Alkyl Chain Length Effects on Mesophase Stability and Solubility

The length of the alkyl chain in the 4-(trans-4-alkylcyclohexyl)phenol series plays a critical role in defining the material's physical properties. As the chain length increases, specific characteristics such as the glass transition temperature (Tg) are affected. For instance, in a series of related polystyrene derivatives, as the number of carbon atoms in the alkyl moiety of the side group increased from two (ethyl) to four (butyl), the Tg decreased. nih.gov This trend suggests that longer alkyl chains can increase molecular flexibility, which in turn influences the stability of the resulting material.

Specifically for the pentyl chain in this compound, it enhances the fluidity and response speed of liquid crystals by reducing viscosity. arborpharmchem.com The compound is noted for its excellent thermal stability and solubility in common organic solvents, making it a valuable intermediate for the synthesis of advanced materials. atomfair.com

Formation of Smectic and Nematic Phases

Thermotropic liquid crystals, such as those derived from this compound, are broadly classified into nematic and smectic phases based on their degree of positional order. nih.gov The nematic phase is characterized by long-range orientational order, where the molecules tend to align in the same direction, but lack positional order. nih.govossila.com The rigid structure of the cyclohexyl and phenol groups in this compound promotes the formation of this nematic phase. atomfair.comarborpharmchem.com

Smectic phases exhibit a higher degree of order, with molecules organized into well-defined layers in addition to having orientational order. tcichemicals.com The molecular structure of this compound is conducive to the formation of both nematic and smectic phases, which is a critical aspect of its application in display technologies. atomfair.com A closely related compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), is a well-documented rod-like liquid crystal that displays a crystalline to nematic phase transition at 303 K (30°C) and a nematic to isotropic phase transition at 327.6 K (54.6°C). ossila.com

Advanced Applications in THz Frequency Range

The unique properties of liquid crystals derived from this compound extend to advanced applications in the terahertz (THz) frequency range, a burgeoning field for spectroscopy and imaging. The performance of these materials is largely defined by their refractive indices, birefringence, and absorption characteristics at these frequencies.

THz Refractive Indices and Birefringence

Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a key parameter for manipulating THz radiation. High birefringence is particularly important for devices operating in the THz range because it allows for the creation of effective phase shifters and other optical components with smaller device thicknesses. mdpi.com

Studies on the closely related nematic liquid crystal 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH-5) provide insight into the expected THz properties. Research using THz time-domain spectroscopy has determined the refractive indices and birefringence for PCH-5. While the THz refractive indices are comparable to those in the visible spectrum, the THz birefringence is smaller than its optical counterpart. researchgate.net

Interactive Table: THz Optical Properties of a Related Liquid Crystal (PCH-5)

| Frequency (THz) | no (Ordinary Refractive Index) | ne (Extraordinary Refractive Index) | Birefringence (Δn) |

| 0.2 - 1.0 | ~1.58 | ~1.77 | ~0.19 - 0.20 |

Note: Data is for the related compound 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH-5) as a proxy for the phenol derivative's behavior. researchgate.netresearchgate.net

Absorption Characteristics in THz Spectroscopy

Low absorption in the THz range is crucial for developing efficient THz components. Materials that are highly absorbent would attenuate the THz signal, limiting their practical use. Investigations into PCH-5 have shown that it possesses a rather small absorption in the terahertz frequency range. researchgate.net Similarly, another common liquid crystal, 4′-n-pentyl-4-cyanobiphenyl (5CB), also exhibits negligible absorption and no sharp absorption features in the 0.2–1.0 THz range. researchgate.netresearchgate.net This low absorption profile is a significant advantage for the application of such liquid crystals in THz technology.

Advanced Research Topics and Future Directions

Synthesis and Characterization of Novel Derivatives for Specific Applications

Research into 4-(trans-4-pentylcyclohexyl)phenol (B2773978) is actively focused on the synthesis of new derivatives to tailor its properties for specific, high-value applications, most notably in the realm of liquid crystalline polymers. The phenolic hydroxyl group serves as a reactive handle for derivatization, with Williamson etherification being a commonly employed method. acs.org

In this approach, this compound is reacted with various dibromoalkanes in ethanol (B145695) to introduce flexible spacer chains. acs.org These resulting bromo-terminated ethers can be further reacted with other molecules, such as acetanilide, to create complex monomers. acs.org For instance, reacting the parent phenol (B47542) with 1,6-dibromohexane (B150918) or 1,10-dibromodecane (B1670030) yields intermediates like 1-[p-(trans-4-pentylcyclohexyl)phenoxy]-6-bromohexane and its decane (B31447) analog. acs.org These monomers can then be polymerized to form homopolymers or copolymers with materials like styrene. epa.gov

Another synthetic strategy involves the reaction with 5-chloro-1-pentyne (B126576) in the presence of a catalyst like potassium iodide to produce monomers for polyacetylene derivatives. acs.org Esterification is also a key method for creating derivatives. Reactive mesogens have been synthesized by reacting the phenol with 6-bromohexanol, followed by further reaction to introduce acrylate (B77674) groups, making them suitable for ultraviolet-transparent liquid crystal polymer networks. epa.govtandfonline.com

The characterization of these novel polymers is comprehensive, utilizing a suite of analytical techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized monomers and polymers. acs.orgepa.gov Size exclusion chromatography (SEC) provides information on molecular weights and their distribution. epa.gov The liquid crystalline properties, which are the primary focus of these derivatives, are investigated using Polarizing Optical Microscopy (POM) to observe the distinct textures of different mesophases, such as smectic A (SmA) phases. epa.gov Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions between crystalline, liquid crystalline, and isotropic states. epa.gov Furthermore, X-ray diffraction (XRD) studies are conducted to elucidate the ordered arrangement of the polymer chains within the liquid crystal phases. epa.gov

Table 1: Examples of Synthesized Derivatives and Their Characterization

| Derivative Name | Synthetic Method | Characterization Techniques | Observed Properties | Reference |

| Poly[2-(10-(p-(trans-4-pentylcyclohexyl)phenoxy)decyloxy)aniline] | Williamson Etherification, Polymerization | IR, NMR, Elemental Analysis | Polymeric material with specific molecular weight | acs.org |

| 6-[4-(trans-4-pentylcyclohexyl)phenoxy]hexyl acrylate homopolymer | Esterification, Homopolymerization | IR, ¹H-NMR, SEC, POM, XRD, DSC | Exhibited a smectic A (SmA) liquid crystal phase | epa.gov |

| 5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne | Williamson Etherification | Not specified in abstract | Monomer for polyacetylene synthesis | acs.org |

| 6-(4-(trans-4-Pentylcyclohexyl)phenoxy)hexan-1-ol | Etherification | ¹H-NMR | Intermediate for reactive mesogens | tandfonline.com |

Exploration of Biological System Interactions and Structure-Activity Relationships (SAR)

While the primary application of this compound and its derivatives is in materials science, there is emerging interest in their interactions with biological systems. Research in this area is driven by the broader investigation of how molecules with similar structural motifs, such as phenols and cyclohexyl groups, behave in biological environments.

Lipid Membrane Interaction Studies

The interaction of small molecules with lipid membranes is a fundamental area of study in biophysics and pharmacology, as it can dictate a compound's bioavailability and mechanism of action. mdpi.com Scientists have utilized compounds structurally related to this compound to probe the biological processes involved in small molecule-membrane interactions. smolecule.com The amphiphilic nature of the parent phenol, possessing a hydrophilic hydroxyl head and a bulky, lipophilic tail, suggests it may interact with the lipid bilayers that form cell membranes. evitachem.com

Studies on other phenolic compounds, such as polyphenols, show that they can interact with lipid headgroups via electrostatic interactions and can even insert into the membrane, altering its physical properties like fluidity and domain formation. mdpi.com The specific interactions are influenced by structural attributes including hydrophobicity and the flexibility of the molecule. mdpi.com Although direct, detailed studies on the interaction of this compound with lipid membranes are not extensively documented, its structure provides a basis for hypothesizing such interactions. Future research could employ techniques like differential scanning calorimetry (DSC) to investigate how it affects the phase transitions of model lipid vesicles, providing insight into its potential to intercalate into or stabilize membrane structures. mdpi.com

Potential Bioactivity in Analogs

The investigation into the biological activity of analogs of this compound is an active area of research. While data on the parent compound is limited, studies on structurally similar molecules provide insights into potential structure-activity relationships (SAR). For example, a library of acrylate derivatives synthesized from various phenols, including (trans)-4-tert-pentylcyclohexanol, was evaluated for inhibitory activity against the interaction of the thyroid hormone receptor (TR) with a coactivator. nih.gov The study revealed that the nature of the hydrophobic tail significantly influenced activity, with efficacy generally increasing with the length of the n-alkyl chain on a phenyl ring. nih.gov

Furthermore, the core structure of this compound has been utilized as a building block in the late-stage functionalization of complex molecules. rsc.org In one study, it was used as a precursor to create a tetrazole-featured starting material for an iron-catalyzed C-H amination reaction, a process that constructs high-value N-heterocyclic scaffolds often found in bioactive compounds. rsc.org This demonstrates the potential for using the this compound framework to generate novel compounds for pharmaceutical research. rsc.org

Analogs such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) are known to be produced by a wide variety of organisms and exhibit potent toxicity against many of them, suggesting strong biological activity. nih.gov While the substitution pattern is different, it highlights that substituted phenols can possess significant bioactivity. Cyclohexanone derivatives with similar alkyl substitutions have also been noted for potential anti-inflammatory and analgesic properties, although specific data on the corresponding 4-(trans-4-pentylcyclohexyl)cyclohexanone (B1312689) is limited. smolecule.com These findings suggest that systematic modification of the this compound structure could lead to the discovery of new bioactive agents.

Table 2: Bioactivity of Related Phenolic Analogs

| Compound/Analog Class | Biological Activity Investigated | Key SAR Findings | Reference |

| Substituted Acrylates (e.g., (trans) 4-tert-pentylcyclohexyl acrylate) | Inhibition of thyroid hormone receptor (TRα/TRβ) and coactivator interaction | Activity depends on the hydrophobic substituent; longer alkyl chains on phenyl rings increased potency. | nih.gov |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | General toxicity | Potent toxicity against a wide range of organisms. | nih.gov |

| β-Aminophenylketones with large hydrophobic substituents | Inhibition of TR-CoA interaction | Compounds with 4-ethyl cyclohexyl and n-hexyl substituents showed significant inhibition (87-97%). | nih.gov |

| Cyclohexanone Derivatives | General pharmacological effects | Similar structures have been studied for anti-inflammatory and analgesic properties. | smolecule.com |

Development of Eco-Friendly Synthetic Routes

In line with the global push for sustainable technology, the development of "green" synthetic routes for industrial chemicals like this compound is a critical area of future research. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com This involves principles such as maximizing atom economy, using safer solvents and catalysts, employing renewable feedstocks, and improving energy efficiency. nih.govresearchgate.net

Traditional synthesis methods for related alkylphenols, such as Friedel-Crafts alkylation, often rely on harsh catalysts and organic solvents. Greener alternatives are being actively explored. For instance, a patented method for synthesizing a related compound, 4-(4'-alkylcyclohexyl) cyclohexanol, from biphenyl (B1667301) emphasizes mild reaction conditions and high selectivity, making it suitable for environmentally friendly industrial production. google.com This five-step process includes Friedel-Crafts reactions, reduction, oxidation, and catalytic hydrogenation. google.com

Future research into eco-friendly routes for this compound could focus on several key areas:

Catalysis: Replacing traditional Lewis acid catalysts with solid, reusable acid catalysts or biocatalysts (enzymes) could minimize waste and hazardous byproducts. rsc.orgmdpi.com Iron, being a cheap and eco-friendly metal, is an attractive option for developing new catalytic systems. rsc.org

Alternative Solvents: Reducing the reliance on conventional organic solvents is a primary goal of green chemistry. nih.gov Research could explore the use of safer solvents like water, ionic liquids, or even solvent-free reaction conditions, such as mechanochemical synthesis (grinding). mdpi.commdpi.com

Renewable Feedstocks: The current industrial production of phenol largely depends on the cumene (B47948) process, which uses fossil fuel-derived benzene (B151609) and propylene. smolecule.com A long-term goal for sustainable production would be to develop routes that utilize renewable feedstocks derived from biomass. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally benign. researchgate.netnih.gov

High-Performance Liquid Crystal Materials Development

The most significant application and a major driver of research for this compound is its use as a key intermediate in the development of high-performance liquid crystal (LC) materials. arborpharmchem.comxhtechgroup.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for liquid crystal displays (LCDs). researchgate.netdtic.mil

The molecular structure of this compound is ideally suited for creating liquid crystalline compounds. It consists of a rigid core (the phenol and trans-cyclohexyl rings) and a flexible alkyl tail (the pentyl group). arborpharmchem.comwhiterose.ac.uk This combination of rigidity and flexibility is essential for the formation of the mesophases (e.g., nematic, smectic) that define liquid crystals. arborpharmchem.com The linear, zigzag shape of the trans-cyclohexane ring allows for efficient molecular packing, which is crucial for establishing the long-range orientational order of a liquid crystal phase. whiterose.ac.uk

Derivatives of this compound are critical components in liquid crystal mixtures formulated for displays. For example, by converting the phenol to a nitrile, one obtains 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a compound with high polarity and dielectric anisotropy, making it suitable for high-performance displays that are switched by electric fields. The pentyl chain helps to reduce the viscosity of the material, which enhances the fluidity and improves the switching speed of the liquid crystals in a display. arborpharmchem.com

Future development in this area is driven by customer demand for displays with higher resolution, better color brilliance, and lower energy consumption. merckgroup.com This requires the continuous innovation of LC materials. Research focuses on synthesizing novel derivatives of this compound and other mesogens to fine-tune properties such as:

Dielectric Anisotropy: To lower the operating voltage of displays.

Viscosity: To achieve faster switching speeds.

Birefringence (Optical Anisotropy): To control the light-modulating properties.

Temperature Range: To ensure stable operation in various environments.

Advanced technologies like UB-FFS (Ultra-Bright Fringe Field Switching) rely on sophisticated liquid crystal mixtures to overcome the physical limits of light transmission in high-resolution displays, leading to brighter screens and significant energy savings. merckgroup.com The continued development of novel materials derived from this compound will be instrumental in enabling the next generation of display technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(trans-4-Pentylcyclohexyl)phenol, and how can stereochemical purity be ensured?

- Methodology : A common approach involves Friedel-Crafts acylation followed by reduction. For example, 4-phenylcyclohexanone intermediates can be acylated with oxalyl chloride and reacted with nucleophiles (e.g., phenol derivatives), followed by LiAlH4 or NaBH4/AlCl3 reduction to yield the trans-isomer . Key steps include:

- Stereocontrol : Use of trans-selective catalysts or chiral auxiliaries to favor the trans-4-pentylcyclohexyl configuration.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the trans-isomer, confirmed via NMR (axial vs. equatorial proton splitting) .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.38 g/mol | |

| Density | 0.961 g/cm³ | |

| Refractive Index | 1.514 | |

| Flash Point | 195.2°C |

- Handling : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent oxidation of the phenol group .

Q. How can researchers analytically characterize this compound?

- Techniques :

- NMR : ¹H NMR (CDCl₃) to confirm trans-configuration (e.g., cyclohexyl proton splitting patterns) and phenolic -OH resonance (~5 ppm).

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98% per vendor specifications) .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (m/z 246.38) .

Advanced Research Questions

Q. How does the trans-4-pentylcyclohexyl group influence the compound’s mesomorphic behavior in liquid crystal applications?

- Structure-Property Relationship : The trans-cyclohexyl group enhances thermal stability and reduces rotational freedom, favoring nematic phase formation. Compare with propyl or heptyl analogs (e.g., PCH5 in ) to assess alkyl chain length effects on clearing points .

- Experimental Design : Use differential scanning calorimetry (DSC) to measure phase transitions and polarized optical microscopy to observe texture changes .

Q. What are the stability challenges of this compound under varying pH and UV exposure?

- Degradation Pathways :

- Acidic/alkaline conditions : Phenol group susceptibility to nucleophilic substitution or oxidation. Monitor via UV-Vis spectroscopy (λ ~270 nm for phenolic absorbance).

- UV Light : Accelerated decomposition due to cyclohexyl ring strain; use amber glassware and antioxidants (e.g., BHT) in photolysis studies .

Q. How can computational modeling predict the compound’s interactions in host-guest systems or biological targets?

- Methods :

- Docking Studies : Use PubChem’s 3D conformer (CID: 82575697) to model binding with enzymes or liquid crystal matrices .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole alignment in electric fields .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile/butyl rubber gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no specific OSHA hazards reported, but general phenol precautions apply) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.